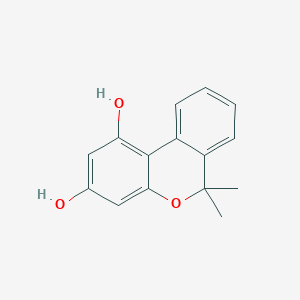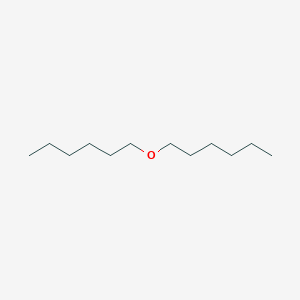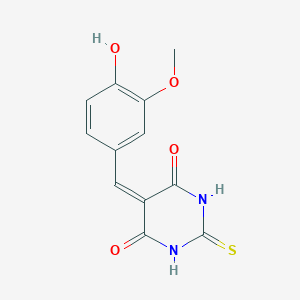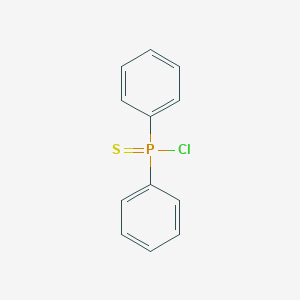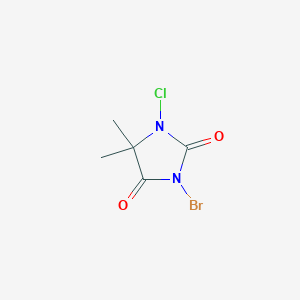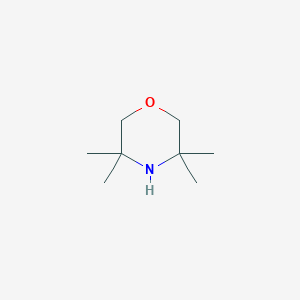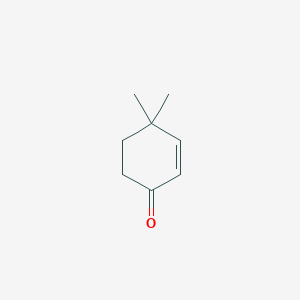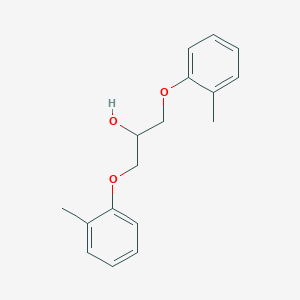
2-Propanol, 1,3-bis(o-tolyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1,3-bis(o-tolyloxy)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly known as PTO, and its chemical formula is C22H24O4. PTO is a white crystalline powder that is soluble in organic solvents such as chloroform, ethyl acetate, and benzene.
Wirkmechanismus
The mechanism of action of PTO is not fully understood. However, it is believed that PTO exerts its biological activity by inhibiting various enzymes and signaling pathways involved in the pathogenesis of various diseases. For example, PTO has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, leading to its anti-inflammatory activity.
Biochemische Und Physiologische Effekte
PTO has been found to exhibit various biochemical and physiological effects, including anticancer, anti-inflammatory, and antioxidant properties. In vitro studies have shown that PTO inhibits the proliferation of various cancer cell lines, including breast, colon, and lung cancer cells. PTO has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), leading to its anti-inflammatory activity. Furthermore, PTO has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
PTO has several advantages for lab experiments. It is readily available, easy to handle, and has a high purity. Furthermore, PTO has been found to exhibit low toxicity, making it safe for use in various experiments. However, PTO has some limitations. It is not water-soluble, which makes it difficult to use in aqueous solutions. Furthermore, PTO has a low melting point, which can make it difficult to handle at high temperatures.
Zukünftige Richtungen
There are several future directions for the research of PTO. One possible direction is to investigate the potential applications of PTO in drug delivery systems. PTO has been found to exhibit good biocompatibility, making it a potential candidate for drug delivery. Another possible direction is to investigate the potential applications of PTO in the synthesis of new materials. PTO has been used as a building block for the synthesis of various polymers, and further research could lead to the development of new materials with unique properties. Finally, further research could be conducted to investigate the mechanism of action of PTO and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, PTO is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of PTO involves the reaction of 2-methoxyphenol with 3,3'-oxybis(1-propanol) in the presence of a catalyst. PTO has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties. It has several advantages for lab experiments, including its availability, ease of handling, and low toxicity. Future research could investigate the potential applications of PTO in drug delivery systems, the synthesis of new materials, and the treatment of various diseases.
Synthesemethoden
The synthesis of PTO involves the reaction of 2-methoxyphenol with 3,3'-oxybis(1-propanol) in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by dehydration, and finally, a cyclization reaction. The yield of PTO obtained from this method is around 70%.
Wissenschaftliche Forschungsanwendungen
PTO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, PTO has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties. In material science, PTO has been used as a building block for the synthesis of various polymers. In organic synthesis, PTO has been used as a reagent for the synthesis of various compounds.
Eigenschaften
CAS-Nummer |
17181-49-6 |
|---|---|
Produktname |
2-Propanol, 1,3-bis(o-tolyloxy)- |
Molekularformel |
C17H20O3 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
1,3-bis(2-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C17H20O3/c1-13-7-3-5-9-16(13)19-11-15(18)12-20-17-10-6-4-8-14(17)2/h3-10,15,18H,11-12H2,1-2H3 |
InChI-Schlüssel |
GZSFOYFMSYYKJH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(COC2=CC=CC=C2C)O |
Kanonische SMILES |
CC1=CC=CC=C1OCC(COC2=CC=CC=C2C)O |
Andere CAS-Nummern |
17181-49-6 |
Synonyme |
o-Tolyl-alpha-myanesin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



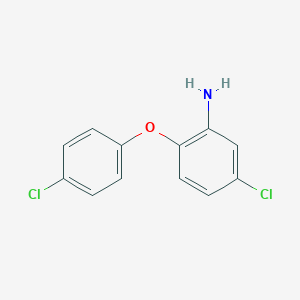
![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B91195.png)
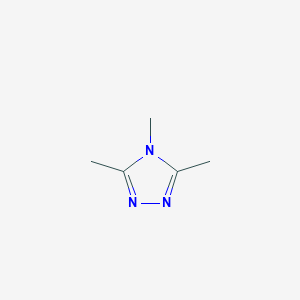
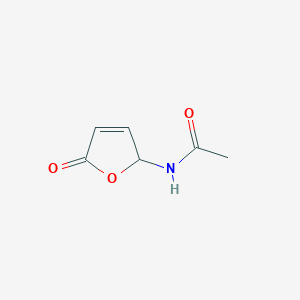
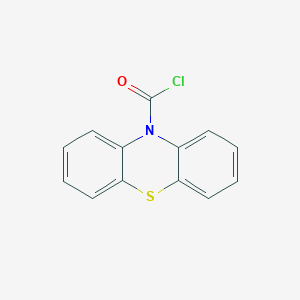
![(2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B91199.png)
![Methanone, [4-(1-methylethyl)phenyl]phenyl-](/img/structure/B91202.png)
